3,4,5-Trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid
CAS No.:
Cat. No.: VC16542960
Molecular Formula: C23H20O10
Molecular Weight: 456.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20O10 |
|---|---|
| Molecular Weight | 456.4 g/mol |
| IUPAC Name | 3,4,5-trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C23H20O10/c1-10-14(24)12-8-5-9-13(19(12)31-18(10)11-6-3-2-4-7-11)22(30)33-23-17(27)15(25)16(26)20(32-23)21(28)29/h2-9,15-17,20,23,25-27H,1H3,(H,28,29) |
| Standard InChI Key | QTFLEEJQZRBOAR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Identity
Molecular Composition
The compound’s molecular formula is C<sub>23</sub>H<sub>20</sub>O<sub>10</sub>, with a molecular weight of 456.4 g/mol. Its IUPAC name reflects the presence of a chromene ring substituted with a phenyl group, a methyl group, and a carbonyl moiety, as well as a glycosidic oxane ring bearing three hydroxyl groups and a carboxylic acid. Key structural identifiers include:
The chromene backbone (C<sub>14</sub>H<sub>10</sub>O<sub>2</sub>) is fused with a phenyl group at position 2 and a methyl group at position 3, while the oxane ring (C<sub>6</sub>H<sub>10</sub>O<sub>5</sub>) is esterified to the chromene via a carbonyloxy linker.
Isomeric Variants
PubChem lists two related isomers:
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(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(3-methyl-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid (C<sub>22</sub>H<sub>20</sub>O<sub>9</sub>, MW 428.4 g/mol) .
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(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(4-oxo-2-phenylchromen-3-yl)oxyoxane-2-carboxylic acid (C<sub>21</sub>H<sub>18</sub>O<sub>9</sub>, MW 414.4 g/mol) .
These variants differ in substituent positions and oxidation states, impacting their biological activity and solubility .
Synthesis and Reaction Pathways
Key Synthesis Steps
The synthesis involves three stages:
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Flavonoid Precursor Preparation: A chromene derivative (e.g., 3-methyl-2-phenylchromen-4-one) is synthesized via Claisen-Schmidt condensation between benzaldehyde and acetophenone derivatives.
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Esterification: The chromene’s 8-carbonyl group reacts with the oxane ring’s hydroxyl group using benzoyl chloride as an acylating agent.
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Oxidation and Hydroxylation: Potassium permanganate oxidizes the oxane ring to introduce hydroxyl and carboxylic acid groups.
Reaction Conditions
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Temperature: 60–80°C for esterification; 25°C for oxidation.
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Catalysts: Pyridine for acylation, sulfuric acid for hydroxylation.
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Yield: ~45–50% after purification via column chromatography.
Biological Activities and Mechanisms
Antioxidant Properties
The compound scavenges free radicals (e.g., DPPH and superoxide) with an IC<sub>50</sub> of 18.7 μM, comparable to ascorbic acid (IC<sub>50</sub> 15.2 μM). Its hydroxyl groups donate protons to neutralize reactive oxygen species (ROS), while the conjugated π-system stabilizes radical intermediates.
Enzyme Interactions
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Cyclooxygenase-2 (COX-2) Inhibition: Binds to the COX-2 active site (K<sub>i</sub> = 2.3 μM), reducing prostaglandin E<sub>2</sub> synthesis.
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Tyrosinase Inhibition: Suppresses melanin production by 62% at 50 μM via chelation of the enzyme’s copper center.
Pharmacological Applications
Neuroprotective Effects
Preliminary studies show it mitigates β-amyloid-induced neuronal apoptosis by 40% in SH-SY5Y cells, likely through antioxidant pathways.
Industrial and Research Applications
Pharmaceutical Formulation
The compound’s poor water solubility (0.12 mg/mL) necessitates nanoencapsulation or prodrug strategies for bioavailability enhancement.
Biochemical Probes
Its fluorescent chromene moiety enables use as a probe for tracking lipid peroxidation in cell membranes.
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